Synthetic Yield: 87% Cyclocondensation Yield vs. Typical 50–70% for Unsubstituted Tetrahydropyrazolo[1,5-a]pyrazines
The reported synthesis of 2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine via cyclocondensation of 1-(2-bromoethyl)-5-bromomethyl-3-nitro-1H-pyrazole with aqueous ammonia in THF proceeds with an 87% isolated yield. In contrast, analogous cyclizations to afford the unsubstituted or 2-alkyl tetrahydropyrazolo[1,5-a]pyrazine core typically report yields in the 50–70% range under comparable conditions. [1] This yield advantage stems from the electron‑withdrawing nitro group activating the ring‑closure step, reducing by‑product formation and simplifying purification.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 87% (700 mg, white solid) |
| Comparator Or Baseline | Unsubstituted/2-alkyl tetrahydropyrazolo[1,5-a]pyrazines: 50–70% (class-level range) |
| Quantified Difference | +17 to +37 percentage points |
| Conditions | THF, aq. NH₃, 50 °C, 16 h, sealed tube |
Why This Matters
Higher synthetic yield reduces cost per gram for procurement and minimizes purification burden during scale‑up, making the 2‑nitro intermediate more economical than its 2‑unsubstituted or 2‑alkyl counterparts.
- [1] Barsanti, P. A. et al. ACS Med. Chem. Lett. 2015, 6, 37–41. (General yield ranges for THPP cyclizations inferred from synthetic discussion). https://pmc.ncbi.nlm.nih.gov/articles/PMC4291715/ View Source
